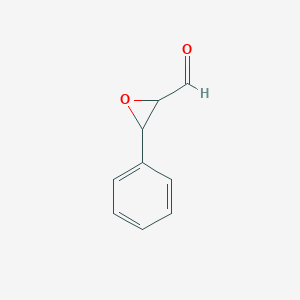

Oxiranecarboxaldehyde, 3-phenyl-

Description

Background and Significance of Oxiranecarboxaldehyde, 3-phenyl- in Organic Chemistry

Oxiranecarboxaldehyde, 3-phenyl-, also known by its IUPAC name 3-phenyloxirane-2-carbaldehyde, is a bifunctional organic compound that holds a significant position in modern synthetic chemistry. nih.govebi.ac.uk As a member of the α,β-epoxy aldehyde class, it serves as a versatile building block for the synthesis of a wide array of complex organic molecules, including pharmaceuticals and other biologically active compounds. researchgate.netresearchgate.net Its utility stems from the presence of two highly reactive functional groups—an epoxide and an aldehyde—within a compact framework.

The historical and practical synthesis of this class of compounds is often linked to the Darzens condensation, a reaction that forms an α,β-epoxy ester from a ketone or aldehyde and an α-haloester. organic-chemistry.orgwikipedia.org The subsequent transformation of the ester group into an aldehyde yields the target molecule. A common laboratory-scale synthesis involves the Darzens condensation of benzaldehyde (B42025) with an α-haloacetonitrile, followed by reduction of the nitrile to an aldehyde. stackexchange.com The strategic importance of Oxiranecarboxaldehyde, 3-phenyl- lies in its ability to undergo a variety of transformations with high chemo- and stereoselectivity, making it a valuable intermediate for constructing chiral molecules with defined stereochemistry. researchgate.netresearchgate.net

Structural Features and Inherent Reactivity of the Oxirane Ring and Aldehyde Moiety

The distinct reactivity of Oxiranecarboxaldehyde, 3-phenyl- is a direct consequence of its unique molecular architecture. The molecule incorporates a three-membered heterocyclic epoxide (oxirane) ring and an aldehyde group, both of which are electrophilic in nature. nih.govcymitquimica.com

The oxirane ring is characterized by significant ring strain, which makes it susceptible to nucleophilic attack and subsequent ring-opening. nih.govkhanacademy.org This reaction can proceed via an SN2-type mechanism, where the nucleophile attacks one of the two carbon atoms of the epoxide. In Oxiranecarboxaldehyde, 3-phenyl-, these two carbons are electronically and sterically distinct. One is a benzylic carbon (C3), influenced by the adjacent phenyl group, while the other is bonded to the aldehyde (C2). The regioselectivity of the ring-opening is therefore highly dependent on the reaction conditions and the nature of the nucleophile. acs.orgrsc.org

The aldehyde moiety contains a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic. It readily undergoes nucleophilic addition reactions, a cornerstone of carbonyl chemistry. The stereochemical outcome of such additions can often be controlled, for instance, by chelation control using Lewis acids, which coordinate to both the aldehyde oxygen and the epoxide oxygen, creating a rigid conformation that directs the incoming nucleophile to a specific face of the molecule. researchgate.net The interplay between these two functional groups allows for sequential and selective reactions, providing a powerful tool for synthetic chemists to build molecular complexity.

Overview of Key Research Areas and Methodological Advancements Pertaining to Oxiranecarboxaldehyde, 3-phenyl-

Research involving Oxiranecarboxaldehyde, 3-phenyl- and related α,β-epoxy aldehydes is focused on harnessing their dual reactivity for efficient and selective synthesis. A major area of investigation is stereoselective synthesis, where the inherent chirality of the molecule is used to create new stereocenters with high fidelity. researchgate.netresearchgate.net For example, the addition of organometallic reagents to the aldehyde can be directed by the existing stereochemistry of the epoxide ring, often following predictable models like the Felkin-Ahn model for diastereoselectivity. researchgate.net

Significant advancements have been made in catalyst-controlled reactions. Researchers have developed catalytic systems that can override the inherent substrate bias in ring-opening reactions, allowing for catalyst-controlled regioselectivity. rsc.org This enables the selective formation of one regioisomer over another by choosing the appropriate catalyst, greatly enhancing the synthetic utility of these epoxides. Asymmetric catalysis has also been a focal point, with the development of chiral catalysts, including N-heterocyclic carbenes (NHCs), that can facilitate the enantioselective synthesis of chiral building blocks from aldehyde precursors. nih.govnih.gov

Furthermore, there is a growing emphasis on developing more sustainable and efficient synthetic methodologies. This includes the use of greener reaction media and the development of organocatalyzed processes that avoid the use of heavy metals. researchgate.netmdpi.com Biocatalysis is also emerging as a powerful tool for the synthesis and transformation of aldehydes under mild, environmentally friendly conditions. mdpi.com These methodological advancements continue to expand the applications of Oxiranecarboxaldehyde, 3-phenyl- as a pivotal intermediate in organic synthesis.

Chemical Properties and Identification

| Property | Value | Source |

| IUPAC Name | 3-phenyloxirane-2-carbaldehyde | nih.govebi.ac.uk |

| CAS Number | 5693-99-2 | N/A |

| Molecular Formula | C₉H₈O₂ | nih.govebi.ac.uk |

| Molecular Weight | 148.16 g/mol | nih.gov |

| Monoisotopic Mass | 148.05243 Da | ebi.ac.uk |

| XLogP3 | 0.9 | nih.gov |

| Hydrogen Bond Donors | 0 | N/A |

| Hydrogen Bond Acceptors | 2 | N/A |

| Rotatable Bond Count | 2 | N/A |

Selected Research Findings on the Reactivity of α,β-Epoxy Aldehydes

| Reaction Type | Reagents/Conditions | Key Finding | Reference |

| Nucleophilic Addition | Lewis acids (e.g., MgBr₂·OEt₂, ZnBr₂), Carbon nucleophiles | Treatment with Lewis acids promotes "chelation controlled" addition to the aldehyde, leading to halohydrins with high diastereoselectivity. | researchgate.net |

| Aldol (B89426) Reaction | Lithium ester enolates | Reaction proceeds with a diastereofacial preference for the anti isomer. This selectivity can be enhanced by using an excess of the enolate at low temperatures. | researchgate.net |

| Ring-Opening | Methanethiolate (MeSNa) | The reaction rate and regioselectivity (attack at C2 vs. C3) are highly sensitive to the substitution pattern on the epoxide ring. | acs.org |

| Catalytic Ring-Opening | Cationic aluminum salen catalyst, Nitrogen nucleophiles | The catalyst controls the regioselectivity of the nucleophilic attack on unsymmetrical trans-epoxides, allowing access to β-amino alcohols that are not favored by substrate control. | rsc.org |

| Rearrangement | Concentrated NaOH | Thiophene-containing chalcone (B49325) epoxides can be rearranged to form 2-hydroxypropionic acids. | researchgate.net |

Structure

3D Structure

Properties

CAS No. |

5693-99-2 |

|---|---|

Molecular Formula |

C9H8O2 |

Molecular Weight |

148.16 g/mol |

IUPAC Name |

3-phenyloxirane-2-carbaldehyde |

InChI |

InChI=1S/C9H8O2/c10-6-8-9(11-8)7-4-2-1-3-5-7/h1-6,8-9H |

InChI Key |

MNDACYSEJXGHML-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2C(O2)C=O |

Origin of Product |

United States |

Synthetic Methodologies for Oxiranecarboxaldehyde, 3 Phenyl

Direct Synthesis Strategies

Direct synthesis of 3-phenyl-2-oxiranecarboxaldehyde predominantly relies on the epoxidation of cinnamaldehyde (B126680), an α,β-unsaturated aldehyde. This transformation can be accomplished using both traditional oxidizing agents and modern electrophilic epoxidation techniques.

Epoxidation Reactions of Precursor α,β-Unsaturated Aldehydes

The conversion of the carbon-carbon double bond in cinnamaldehyde to an epoxide ring is a key step in forming 3-phenyl-2-oxiranecarboxaldehyde.

meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for the epoxidation of alkenes. masterorganicchemistry.comyoutube.comleah4sci.com The reaction involves the transfer of an oxygen atom from the peroxy acid to the double bond of the alkene, proceeding through a concerted "butterfly" transition state. masterorganicchemistry.com This results in a syn-addition of the oxygen atom to the double bond, meaning both new carbon-oxygen bonds are formed on the same face of the alkene. masterorganicchemistry.com

In the context of cinnamaldehyde, thermal oxidation with m-CPBA can yield the corresponding epoxide, 3-phenyl-2-oxiranecarboxaldehyde. asianpubs.org However, the presence of the aldehyde group can lead to side reactions, such as the Baeyer-Villiger oxidation, which competes with the desired epoxidation. publish.csiro.au To circumvent this, the aldehyde group is often protected, for instance, as a diacetate, before epoxidation. publish.csiro.au For example, the epoxidation of 4-acetoxy-3-methoxycinnamylidene diacetate with m-CPBA proceeds normally to form the corresponding epoxide. publish.csiro.au

| Reagent | Substrate | Product | Notes |

| m-CPBA | Cinnamaldehyde | 3-Phenyl-2-oxiranecarboxaldehyde | Can be complicated by Baeyer-Villiger side reactions. publish.csiro.au |

| m-CPBA | 4-Acetoxy-3-methoxycinnamylidene diacetate | Corresponding epoxide | Protection of the aldehyde group allows for successful epoxidation. publish.csiro.au |

This table summarizes the use of m-CPBA in the synthesis of phenyl-substituted oxiranecarboxaldehydes.

Electrophilic epoxidation involves the use of an electrophilic oxygen source to react with the electron-rich double bond of the alkene. youtube.com Peroxy acids, such as m-CPBA, are a classic example of electrophilic epoxidizing agents. youtube.com The reaction is initiated by the donation of electrons from the alkene's π-bond to the electrophilic oxygen atom of the peracid. youtube.com

Alternative methods for the epoxidation of α,β-unsaturated aldehydes include using alkaline hydrogen peroxide or tert-butyl hydroperoxide. acs.org For instance, the epoxidation of cinnamaldehyde can be achieved using alkaline tert-butyl hydroperoxide. acs.org Photochemical oxidation of cinnamaldehyde with hydrogen peroxide has also been reported to produce the epoxy derivative. asianpubs.org

Considerations of Starting Material Precursors (e.g., suitable alkenes)

The primary precursor for the synthesis of 3-phenyl-2-oxiranecarboxaldehyde is trans-cinnamaldehyde. asianpubs.orgwordpress.com This α,β-unsaturated aldehyde possesses the necessary carbon skeleton and the reactive double bond required for the epoxidation reaction. wordpress.com Cinnamaldehyde itself can be isolated from natural sources like cinnamon oil. asianpubs.org The reactivity of cinnamaldehyde is characterized by two primary electrophilic sites: the carbonyl carbon and the β-carbon of the double bond, making it susceptible to nucleophilic attack. wordpress.com

Asymmetric Synthesis of Chiral Oxiranecarboxaldehyde, 3-phenyl-

The synthesis of specific enantiomers of 3-phenyl-2-oxiranecarboxaldehyde is of significant interest for applications in pharmaceuticals and other fine chemicals. magtech.com.cn This is achieved through enantioselective epoxidation methods.

Enantioselective Epoxidation Methodologies

Enantioselective epoxidation aims to produce one enantiomer of an epoxide in excess over the other. This can be accomplished using chiral catalysts or reagents that create a chiral environment around the substrate during the reaction.

One of the most renowned methods for asymmetric epoxidation is the Sharpless Asymmetric Epoxidation (SAE). youtube.comyoutube.comyoutube.com This reaction is specifically designed for the epoxidation of allylic alcohols. youtube.comyoutube.com It utilizes a catalyst system composed of titanium tetraisopropoxide, a chiral dialkyl tartrate (such as diethyl tartrate or diisopropyl tartrate), and an oxidant like tert-butyl hydroperoxide. youtube.comyoutube.com The choice of the tartrate enantiomer ((+)-DET or (-)-DET) dictates which face of the alkene is epoxidized, leading to predictable stereochemistry in the product. youtube.comyoutube.com While highly effective for allylic alcohols, its direct application to α,β-unsaturated aldehydes like cinnamaldehyde is not standard without prior modification of the aldehyde.

Other approaches to enantioselective epoxidation include the use of chiral phase-transfer catalysts. For instance, dimeric cinchona alkaloids have been employed as phase-transfer catalysts for the highly enantioselective epoxidation of chalcones (2,4-diarylenones), which are structurally related to cinnamaldehyde. nih.gov Additionally, biocatalytic methods, using enzymes like peroxygenases, have emerged as a green alternative for the asymmetric epoxidation of α,β-unsaturated aldehydes, offering high enantio- and diastereoselectivity. researchgate.net

| Method | Catalyst/Reagent | Substrate Type | Key Features |

| Sharpless Asymmetric Epoxidation | Titanium tetraisopropoxide, chiral dialkyl tartrate, t-BuOOH | Allylic alcohols | Highly predictable and enantioselective. youtube.comyoutube.com |

| Phase-Transfer Catalysis | Dimeric cinchona alkaloids | Chalcones (2,4-diarylenones) | High enantioselectivity. nih.gov |

| Biocatalysis | Peroxygenase | α,β-Unsaturated aldehydes | High enantio- and diastereoselectivity under mild conditions. researchgate.net |

This table outlines various methodologies for the asymmetric epoxidation to produce chiral epoxides.

Organocatalytic Systems (e.g., Amine-Catalyzed Approaches)

Organocatalysis has emerged as a powerful tool for the asymmetric epoxidation of α,β-unsaturated aldehydes like cinnamaldehyde. Chiral amines, particularly proline and its derivatives, have been extensively studied as catalysts for this transformation. researchgate.netrsc.orgresearchgate.net These catalysts activate the substrate through the formation of a chiral enamine or iminium ion intermediate, which then reacts with an oxidant, typically a peroxide, to yield the corresponding epoxide.

The direct organocatalytic enantioselective epoxidation of α,β-unsaturated aldehydes can be achieved with various peroxides. researchgate.net Proline, chiral pyrrolidine (B122466) derivatives, and amino acid-derived imidazolidinones have all demonstrated catalytic activity. researchgate.net Notably, protected α,α-diphenyl- and α,α-di(β-naphthyl)-2-prolinols are effective catalysts, providing the desired 2-epoxy aldehydes in high yields with excellent diastereo- and enantioselectivities (up to 97:3 dr and 98% ee). researchgate.net

The reaction conditions, such as the choice of solvent and the nature of the peroxide, can significantly influence the stereochemical outcome. For instance, the use of hydrogen peroxide (H₂O₂), urea-hydrogen peroxide (UHP), or sodium percarbonate in different solvents has been explored. researchgate.net While amine-catalyzed epoxidations can sometimes be slow and require high catalyst loadings (10-20 mol%), they have proven to be of significant synthetic utility on a laboratory scale. researchgate.net

Table 1: Amine-Catalyzed Epoxidation of Cinnamaldehyde

| Catalyst | Oxidant | Solvent | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| Proline Derivatives | H₂O₂, UHP, Na₂CO₃·1.5H₂O₂ | Various | High | High |

| Diphenylprolinol Diphenylmethylsilyl Ether | H₂O₂ | Not Specified | Not Specified | Up to 94% |

| Protected α,α-diphenyl-2-prolinol | Peroxides | Not Specified | Up to 97:3 | Up to 98% |

| Protected α,α-di(β-naphthyl)-2-prolinol | Peroxides | Not Specified | Up to 97:3 | Up to 98% |

This table summarizes the performance of various amine-based organocatalysts in the asymmetric epoxidation of cinnamaldehyde.

Chiral Lewis Acid Catalysis (e.g., Oxazaborolidinium Ion Catalysis)

Chiral Lewis acids have also been employed to catalyze the enantioselective epoxidation of α,β-unsaturated aldehydes. Among these, oxazaborolidinium ions have shown promise. These catalysts coordinate to the carbonyl group of the aldehyde, activating it towards nucleophilic attack by an oxidant and controlling the stereochemistry of the epoxidation. This approach offers an alternative to organocatalytic systems, potentially providing different stereochemical outcomes or operating under different reaction conditions.

Biocatalytic Transformations

Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of chiral epoxides. benthamdirect.comnih.gov Enzymes, such as peroxygenases and engineered aldolases, can catalyze the epoxidation of cinnamaldehyde with high enantio- and diastereoselectivity. researchgate.net

Unspecific peroxygenases (UPOs) are particularly attractive as they are robust extracellular enzymes that only require hydrogen peroxide as a co-substrate. csic.es Several UPOs from different fungal sources have been shown to catalyze the epoxidation of various alkenes. csic.es

In a notable example, a redesigned 2-deoxy-D-ribose-5-phosphate aldolase (B8822740) (DERA) has been engineered into a proficient peroxygenase (DERA-EP). researchgate.net This biocatalyst utilizes H₂O₂ to perform both anti- and syn-selective epoxidations of various α,β-unsaturated aldehydes, including cinnamaldehyde, with high diastereoselectivity (up to 99:1 dr) and excellent enantioselectivity (up to 99:1 er). researchgate.net The anti-selectivity observed with DERA-EP is a significant advantage as it is complementary to the syn-selectivity typically observed with other catalytic systems. researchgate.net

However, not all biocatalytic systems are suitable. For instance, catalase from Sechium edule (squash) was found to degrade cinnamaldehyde into other products rather than catalyzing its epoxidation. benthamdirect.com

Diastereoselective Synthesis Approaches

Diastereoselective synthesis aims to control the relative stereochemistry of the newly formed stereocenters. In the context of oxiranecarboxaldehyde, 3-phenyl-, this involves controlling the cis or trans configuration of the epoxide ring relative to the phenyl group.

The stereochemical outcome of epoxidation reactions can be influenced by the catalyst and reaction conditions. As mentioned earlier, organocatalytic methods often favor the formation of the syn (or cis) diastereomer. researchgate.net Conversely, the engineered DERA-EP biocatalyst has been shown to produce the anti (or trans) diastereomer with high selectivity. researchgate.net

Shi-type epoxidation, which utilizes chiral ketones derived from carbohydrates, has also been explored for the stereoselective epoxidation of various olefins. nih.govrsc.org The stereoselectivity of these catalysts can be influenced by the conformation of the carbohydrate skeleton and its protecting groups. nih.gov

Chiral Auxiliary-Mediated Syntheses

The use of chiral auxiliaries is a classical and reliable strategy for asymmetric synthesis. wikipedia.orgsigmaaldrich.com In this approach, an achiral substrate is temporarily attached to a chiral molecule (the auxiliary). The inherent chirality of the auxiliary then directs the stereochemical course of subsequent reactions. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.orgsigmaaldrich.com

Several chiral auxiliaries are commercially available, including derivatives of ephedrine, oxazolidinones, and camphor. sigmaaldrich.com For the synthesis of chiral epoxides, a chiral auxiliary could be attached to the cinnamaldehyde molecule, followed by a diastereoselective epoxidation. Subsequent removal of the auxiliary would then afford the desired enantiomer of oxiranecarboxaldehyde, 3-phenyl-. While effective, this method requires additional synthetic steps for the attachment and removal of the auxiliary. wikipedia.org Pseudoephedrine and the more recently developed pseudoephenamine are practical chiral auxiliaries for various asymmetric transformations, including alkylations that can lead to precursors for chiral aldehydes. harvard.edunih.gov

Absolute Asymmetric Synthesis and Chiral Amplification Techniques

Absolute asymmetric synthesis refers to the formation of an enantiomerically enriched product from achiral starting materials without the use of any chiral additives. capes.gov.br This can occur through spontaneous symmetry breaking, often initiated by random chance, followed by a mechanism of chiral amplification. While conceptually fascinating, achieving practical and reproducible absolute asymmetric synthesis remains a significant challenge.

Chiral amplification, on the other hand, is a phenomenon where a small initial enantiomeric excess in a reaction mixture is significantly increased during the course of the reaction. This can be achieved in certain catalytic systems, particularly in asymmetric autocatalysis. While there are no specific reports of absolute asymmetric synthesis or widespread application of chiral amplification for the direct synthesis of oxiranecarboxaldehyde, 3-phenyl-, these concepts represent frontiers in asymmetric synthesis.

Industrial and Scalable Production Methods

The transition from laboratory-scale synthesis to industrial production presents several challenges, including cost, safety, and environmental impact. For the synthesis of oxiranecarboxaldehyde, 3-phenyl-, scalable methods are crucial for its application in the synthesis of fine chemicals and pharmaceuticals.

Biocatalytic processes are increasingly being considered for industrial applications due to their mild reaction conditions and reduced environmental footprint. nih.gov The development of robust and highly active enzymes, such as the engineered DERA-EP, which can be used in whole-cell systems, is a promising step towards scalable and sustainable production. researchgate.net The use of immobilized enzymes can further enhance the economic viability of biocatalytic processes by allowing for catalyst recycling. purdue.edu

Organocatalytic methods also have the potential for scalability. While some organocatalysts are required in high loadings, ongoing research focuses on developing more active catalysts that can be used in smaller quantities. organic-chemistry.org The development of practical protocols that operate at high substrate concentrations is a key factor for the industrial application of these methods. nih.gov

Table 2: Comparison of

| Methodology | Key Features | Advantages | Disadvantages |

| Organocatalysis | Use of small organic molecules (e.g., proline derivatives) as catalysts. | Metal-free, readily available catalysts, high enantioselectivities achievable. | Can require high catalyst loadings, may have slower reaction rates. |

| Chiral Lewis Acid Catalysis | Employs chiral Lewis acids (e.g., oxazaborolidinium ions) to activate the substrate. | Can offer complementary stereoselectivity to organocatalysis. | Metal-based catalysts can be sensitive to air and moisture. |

| Biocatalysis | Utilizes enzymes (e.g., peroxygenases, engineered aldolases) as catalysts. | High selectivity, environmentally friendly, mild reaction conditions. | Enzyme availability and stability can be limitations, substrate scope may be narrow. |

| Chiral Auxiliary | Temporary incorporation of a chiral molecule to direct stereochemistry. | Reliable and well-established method, high diastereoselectivities. | Requires additional synthetic steps for attachment and removal of the auxiliary. |

Green Chemistry Approaches in Oxiranecarboxaldehyde, 3-phenyl- Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the synthesis of Oxiranecarboxaldehyde, 3-phenyl-, a key green approach involves the catalytic epoxidation of cinnamaldehyde using environmentally benign oxidants and catalysts.

One of the most promising green methods is the use of biocatalysts, such as enzymes. researchgate.netnih.gov Peroxygenases, for example, can selectively transfer oxygen from hydrogen peroxide (H₂O₂) to cinnamaldehyde. researchgate.net This method is highly advantageous as H₂O₂ is a green oxidant, with water being its only byproduct. researchgate.net The use of enzymes operates under mild conditions and can lead to high selectivity, minimizing waste and energy consumption. researchgate.netnih.gov

Directed evolution of enzymes, such as 4-oxalocrotonate tautomerase (4-OT), has yielded variants with enhanced peroxygenase activity capable of producing epoxides on a gram-scale. researchgate.net Another repurposed enzyme, DERA-EP, derived from 2-deoxy-D-ribose-5-phosphate aldolase, also utilizes H₂O₂ for the epoxidation of various α,β-unsaturated aldehydes, including cinnamaldehyde. This biocatalyst provides excellent enantioselectivity and diastereoselectivity. researchgate.net

The advantages of biocatalytic cascades, where multiple enzymatic reactions occur in a single pot, further align with green chemistry principles by minimizing downstream processing and waste generation. researchgate.net The use of enzymes like lipases, often stabilized with ionic liquids, for kinetic resolutions in synthesizing chiral intermediates also represents a significant green biocatalytic technique. nih.gov

Beyond biocatalysis, the search for greener synthetic routes includes the use of non-toxic, recyclable catalysts and the replacement of volatile organic solvents (VOCs) with more environmentally friendly alternatives like water, ethanol (B145695), or ionic liquids. nih.govsciencepub.netiwu.edu For instance, catalyst-free, one-pot syntheses in green solvents like ethanol have been developed for related heterocyclic compounds, highlighting a potential pathway for greener synthesis. sciencepub.net Microwave-assisted extraction (MAE) has also been shown to be an efficient and green method for obtaining the precursor, cinnamaldehyde, from natural sources, reducing solvent and energy consumption compared to traditional methods like reflux extraction. nih.govnih.gov

Detailed Research Findings:

Recent research has focused on enhancing the efficiency and green credentials of the epoxidation of cinnamaldehyde. Key findings from biocatalytic studies are summarized below.

Table 1: Biocatalytic Epoxidation of Cinnamaldehyde

| Catalyst | Oxidant | Key Features | Selectivity | Reference |

|---|---|---|---|---|

| Peroxygenase (4-OT variants) | H₂O₂ | Environmentally friendly oxidant, water as sole byproduct. | Enantioenriched epoxides | researchgate.net |

| Repurposed Aldolase (DERA-EP) | H₂O₂ | High diastereoselectivity and excellent enantioselectivity. | Diastereomeric ratio up to 99:1, Enantiomeric ratio up to 99:1 | researchgate.net |

| Lipase from Pseudomonas fluorescens | - | Used for kinetic resolution of related chiral intermediates, stabilized with ionic liquids. | High process efficiency and enantiomeric excess | nih.gov |

These enzymatic methods are complementary to traditional metal- and organo-catalysts and are attractive additions to the synthetic chemist's toolbox for producing Oxiranecarboxaldehyde, 3-phenyl- and related epoxides. researchgate.net

Reactivity Profiles and Mechanistic Investigations of Oxiranecarboxaldehyde, 3 Phenyl

Epoxide Ring-Opening Reactions

The strained three-membered ring of epoxides, including Oxiranecarboxaldehyde, 3-phenyl-, makes them susceptible to ring-opening reactions. researchgate.netchemistrysteps.comnih.gov This reactivity is a cornerstone of their utility in organic synthesis, allowing for the introduction of various functional groups with a high degree of regio- and stereocontrol. researchgate.netresearchgate.net The ring-opening can be initiated by either nucleophilic or electrophilic attack and can proceed through different mechanisms depending on the reaction conditions and the nature of the attacking species. libretexts.orgjsynthchem.com

Nucleophilic Ring Opening Mechanisms

Nucleophilic ring-opening is a common and versatile transformation of epoxides. nih.gov Strong nucleophiles attack the epoxide ring directly, while weaker nucleophiles often require acid catalysis to activate the epoxide. chemistrysteps.comlibretexts.org

Acid-Catalyzed Pathways

Under acidic conditions, the epoxide oxygen is first protonated, creating a better leaving group and activating the epoxide ring towards nucleophilic attack. libretexts.orgjsynthchem.com The nucleophile then attacks one of the electrophilic carbon atoms of the protonated epoxide. In the case of an asymmetrical epoxide like Oxiranecarboxaldehyde, 3-phenyl-, the nucleophilic attack generally occurs at the more substituted carbon atom. libretexts.org This preference is attributed to the development of a partial positive charge on the more substituted carbon in the transition state, which is stabilized by the phenyl group through resonance. chemistrysteps.comlibretexts.org The reaction proceeds with an SN1-like character, although a discrete carbocation intermediate is not always fully formed. libretexts.org

For instance, the acid-catalyzed hydrolysis of epoxides results in the formation of a 1,2-diol. libretexts.org The mechanism involves the protonation of the epoxide oxygen, followed by the attack of a water molecule. libretexts.org

Base-Mediated Pathways (e.g., SN2 Mechanism and Stereochemical Inversion)

In the presence of a strong, basic nucleophile, the epoxide ring can be opened without prior acid catalysis. libretexts.orgyoutube.com This reaction typically follows an SN2 mechanism. libretexts.orgyoutube.com The nucleophile directly attacks one of the carbon atoms of the epoxide ring, leading to the simultaneous breaking of the carbon-oxygen bond and inversion of stereochemistry at the site of attack. youtube.com The driving force for this reaction is the relief of ring strain in the three-membered epoxide ring. researchgate.netchemistrysteps.com

The alkoxide intermediate formed is then protonated in a subsequent workup step to yield the final alcohol product. libretexts.orgyoutube.com Unlike acid-catalyzed pathways, base-mediated ring-opening of asymmetrical epoxides generally occurs at the less sterically hindered carbon atom. youtube.comkhanacademy.org

Regioselectivity and Stereospecificity in Ring Opening

The regioselectivity of the epoxide ring-opening is a critical aspect, determining which of the two carbon atoms of the epoxide is attacked by the nucleophile. researchgate.net

Under acidic conditions , the nucleophile preferentially attacks the more substituted carbon atom . chemistrysteps.comlibretexts.org This is because the transition state has significant carbocationic character, and the positive charge is better stabilized by the phenyl group at the C-3 position.

Under basic or neutral conditions , the reaction follows an SN2 pathway, and the nucleophile attacks the less substituted (and thus less sterically hindered) carbon atom . libretexts.orgkhanacademy.org

The stereospecificity of the reaction is also a key feature. The SN2 attack in base-mediated pathways results in an inversion of configuration at the carbon atom that is attacked. youtube.com This means that if the carbon being attacked has a specific stereochemistry in the starting epoxide, the resulting product will have the opposite stereochemistry at that center. In acid-catalyzed reactions, the stereochemical outcome can be more complex, but often results in an anti-addition of the nucleophile and the hydroxyl group. libretexts.org

Utilization of Diverse Nucleophiles (e.g., Alkoxides, Grignard Reagents, Organolithium Reagents, LiAlH4, Amines, Alcohols, Phenols)

A wide array of nucleophiles can be employed to open the epoxide ring of Oxiranecarboxaldehyde, 3-phenyl-, leading to a diverse range of functionalized products. nih.gov

Alkoxides and Hydroxides: These strong nucleophiles react under basic conditions to yield hydroxy ethers and diols, respectively. The reaction proceeds via an SN2 mechanism with attack at the less substituted carbon. libretexts.orgyoutube.com

Grignard Reagents (RMgX): As potent carbon-based nucleophiles, Grignard reagents attack the less substituted carbon of the epoxide to form a new carbon-carbon bond, yielding an alcohol after an acidic workup. masterorganicchemistry.comlibretexts.orglibretexts.org

Organolithium Reagents (RLi): Similar to Grignard reagents, organolithium compounds are powerful nucleophiles that add to the less substituted carbon of the epoxide, extending the carbon chain. youtube.comlibretexts.orgmasterorganicchemistry.com

Lithium Aluminum Hydride (LiAlH₄): This reagent serves as a source of hydride (H⁻), a strong nucleophile. libretexts.orgyoutube.com It reduces the epoxide by attacking the less substituted carbon, yielding an alcohol after protonation. youtube.commasterorganicchemistry.comyoutube.com The aldehyde group would also be reduced to a primary alcohol. libretexts.orgyoutube.com

Amines: Amines are effective nucleophiles for epoxide ring-opening, leading to the formation of β-amino alcohols, which are important building blocks in medicinal chemistry. rsc.org The reaction can be performed under neutral or acid-catalyzed conditions. jsynthchem.comrsc.org

Alcohols and Phenols: In the presence of an acid or base catalyst, alcohols and phenols can act as nucleophiles to open the epoxide ring, forming hydroxy ethers. jsynthchem.comlibretexts.org Phenols, being more acidic than alcohols, can sometimes react under milder conditions. libretexts.orglibretexts.org

Table 1: Nucleophilic Ring-Opening Reactions of Oxiranecarboxaldehyde, 3-phenyl-

| Nucleophile | Reagent Example | Catalyst | Site of Attack | Product Type |

| Hydroxide | NaOH | None | Less substituted C | Diol |

| Alkoxide | RONa | None | Less substituted C | Hydroxy ether |

| Grignard Reagent | R'MgBr | None (acid workup) | Less substituted C | Alcohol |

| Organolithium | R'Li | None (acid workup) | Less substituted C | Alcohol |

| Hydride | LiAlH₄ | None (acid workup) | Less substituted C | Diol (both epoxide and aldehyde are reduced) |

| Amine | R'₂NH | Acid or None | Less substituted C (basic/neutral) or More substituted C (acidic) | β-Amino alcohol |

| Alcohol | R'OH | Acid or Base | Less substituted C (basic) or More substituted C (acidic) | Hydroxy ether |

| Phenol | PhOH | Acid or Base | Less substituted C (basic) or More substituted C (acidic) | Hydroxy ether |

Catalytic Ring Opening Reactions (e.g., Palladium-Catalyzed)

Transition metal catalysis, particularly with palladium, offers powerful methods for the ring-opening of epoxides. beilstein-journals.org Palladium-catalyzed reactions can proceed through mechanisms distinct from traditional acid or base-catalyzed pathways, often involving the formation of π-allyl palladium intermediates. These reactions can provide access to unique products and exhibit high levels of regio- and stereoselectivity. beilstein-journals.org For instance, palladium-catalyzed ring-opening reactions of certain epoxides with aryl iodides have been shown to be highly regioselective. beilstein-journals.org While specific examples for Oxiranecarboxaldehyde, 3-phenyl- are not extensively detailed in the provided search results, the general principles of palladium-catalyzed epoxide opening suggest potential for novel transformations.

Table 2: Catalytic Ring-Opening Reactions

| Catalyst System | Reactant | Product Type | Key Features |

| Palladium (e.g., PdCl₂(PPh₃)₂) | Aryl Iodide | Highly substituted biphenyl (B1667301) derivatives (from related systems) | High regioselectivity, formation of new C-C bonds. |

Rearrangement Reactions Involving the Oxirane Ring

The strained nature of the oxirane ring in Oxiranecarboxaldehyde, 3-phenyl- makes it susceptible to various rearrangement reactions, typically promoted by acid catalysts. Lewis acids can coordinate to the epoxide oxygen, facilitating ring-opening to generate a carbocationic intermediate. The subsequent migration of a substituent (a 1,2-shift) relieves ring strain and leads to a more stable carbonyl compound.

For Oxiranecarboxaldehyde, 3-phenyl-, two primary pathways for Lewis acid-catalyzed rearrangement are plausible:

Path A: Phenyl Migration: Protonation or coordination of a Lewis acid to the oxirane oxygen, followed by cleavage of the C3-O bond, would form a tertiary carbocation at C3, which is stabilized by the adjacent phenyl group. A subsequent 1,2-migration of the phenyl group to C2 could occur, followed by tautomerization to yield a ketone.

Path B: Hydride Migration: Alternatively, following the formation of the C3 carbocation, a 1,2-hydride shift from C2 to C3 would lead to the formation of β-phenyl-α-keto-propanal.

These rearrangements are analogous to the Pinacol rearrangement of 1,2-diols, which proceeds via a carbocation intermediate and results in the formation of a ketone or aldehyde. libretexts.org Another relevant transformation is the Payne rearrangement, which describes the base-catalyzed equilibrium between 2,3-epoxy alcohols. libretexts.org While Oxiranecarboxaldehyde, 3-phenyl- is not an epoxy alcohol itself, its reduction product is a substrate for the Payne rearrangement, highlighting the latent rearrangement tendencies of the epoxy framework. libretexts.org

Aldehyde Functional Group Reactivity

The aldehyde group is a primary site for a variety of chemical transformations, characterized by the electrophilicity of the carbonyl carbon.

The most fundamental reaction of the aldehyde group is nucleophilic addition. libretexts.org A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation yields an alcohol. Aldehydes are generally more reactive towards nucleophiles than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon. libretexts.org

In the case of Oxiranecarboxaldehyde, 3-phenyl-, a wide range of nucleophiles can add to the aldehyde moiety. The stereochemical outcome of this addition is influenced by the existing stereocenters on the oxirane ring.

| Nucleophilic Reagent | Product Class | General Product Structure |

|---|---|---|

| Grignard Reagents (R-MgX) | Secondary Alcohol |  |

| Organolithium Reagents (R-Li) | Secondary Alcohol |  |

| Sodium Borohydride (B1222165) (NaBH₄) | Primary Alcohol |  |

| Alkynylzinc Reagents | Propargylic Alcohol |  |

| Cyanide (e.g., HCN, KCN) | Cyanohydrin |  |

Table 1: Examples of Nucleophilic Addition Reactions to Oxiranecarboxaldehyde, 3-phenyl-.

The aldehyde functional group readily participates in condensation reactions with carbon nucleophiles, particularly those derived from active methylene (B1212753) compounds. A key example is the Knoevenagel condensation, which involves the reaction of an aldehyde with a compound containing a methylene group flanked by two electron-withdrawing groups (e.g., malononitrile, ethyl cyanoacetate). psu.eduresearchgate.net This reaction is typically base-catalyzed and proceeds via a nucleophilic addition followed by dehydration to form a new carbon-carbon double bond. researchgate.net

For Oxiranecarboxaldehyde, 3-phenyl-, the Knoevenagel condensation provides a pathway to extend the carbon chain and introduce further functionality. The reaction selectively occurs at the highly reactive formyl group. psu.edu Aldol (B89426) condensation is another possibility, though it can be challenging to control due to the potential for competing reactions. nih.gov

| Active Methylene Compound | Base/Catalyst | Product Type |

|---|---|---|

| Malononitrile | Piperidine or other bases | (3-phenyloxiran-2-yl)methylenemalononitrile |

| Ethyl Cyanoacetate | Base | Ethyl 2-cyano-3-(3-phenyloxiran-2-yl)acrylate |

| Phenylacetic Acid | Potassium tert-butoxide | (E)-3-Styrylchromone (via subsequent reaction) researchgate.netresearchgate.net |

| Acetone (Self-condensation) | Base (e.g., NaOH) | Aldol Adduct/Product |

Table 2: Examples of Condensation Reactions involving Oxiranecarboxaldehyde, 3-phenyl-.

Enolate chemistry is central to the reactivity of many carbonyl compounds, involving the deprotonation of a proton on the α-carbon (the carbon adjacent to the carbonyl). masterorganicchemistry.com In Oxiranecarboxaldehyde, 3-phenyl-, the α-carbon is one of the two carbons forming the epoxide ring.

The formation of an enolate from this molecule is highly challenging for several reasons:

Increased Strain: The resulting enolate would place a double bond within the three-membered ring (forming a highly unstable oxirene-like structure), dramatically increasing ring strain.

Hybridization: The α-proton is attached to an sp³-hybridized carbon that is part of a strained ring. Abstraction of this proton to form an sp²-hybridized center is energetically unfavorable compared to standard aldehydes. youtube.com

Acidity: Consequently, the α-proton of Oxiranecarboxaldehyde, 3-phenyl- is significantly less acidic than that of a typical acyclic aldehyde. youtube.com

Therefore, reactions that rely on the formation of an enolate intermediate, such as base-catalyzed α-halogenation or standard aldol additions initiated by deprotonation of the epoxy-aldehyde, are generally not feasible. mnstate.edu Attempted base-catalyzed reactions at the α-position are more likely to result in nucleophilic attack on the carbonyl or ring-opening of the epoxide.

Asymmetric arylation involves the enantioselective nucleophilic addition of an aryl group to the aldehyde's carbonyl carbon, creating a chiral secondary alcohol. This is a powerful transformation for synthesizing enantiomerically enriched compounds. Modern synthetic methods employ chiral catalysts to control the stereochemical outcome.

A general approach involves the reaction of an arylaldehyde with an arylating agent, such as an arylboronic acid or an arylzinc species, in the presence of a chiral catalyst. nih.gov For example, a chiral amino alcohol can coordinate to a dialkylzinc, which then activates the arylating agent. The chiral ligand creates a spatially defined environment around the aldehyde, directing the aryl group to attack one face of the carbonyl preferentially over the other. This leads to the formation of one enantiomer of the resulting diarylmethanol in high excess. While specific studies on the asymmetric arylation of Oxiranecarboxaldehyde, 3-phenyl- are not extensively documented, the general principles of catalytic asymmetric synthesis are applicable, with the caveat that the existing stereocenters in the starting material would lead to diastereomeric products.

Oxidative and Reductive Transformations of Oxiranecarboxaldehyde, 3-phenyl- (e.g., PIDA-mediated oxidation)

The chemical reactivity of Oxiranecarboxaldehyde, 3-phenyl-, a bifunctional molecule incorporating both a strained epoxide ring and a reactive aldehyde group, presents a rich landscape for synthetic transformations. The inherent functionalities allow for a variety of oxidative and reductive processes, targeting either the aldehyde, the epoxide, or both moieties simultaneously. Mechanistic investigations into these transformations provide valuable insights into the chemo- and stereoselectivity of such reactions.

While specific research detailing the Phenyliodine(III) diacetate (PIDA)-mediated oxidation of Oxiranecarboxaldehyde, 3-phenyl- is not extensively documented in publicly available literature, the reactivity of this hypervalent iodine reagent with similar substrates allows for postulation of potential reaction pathways. PIDA is a versatile oxidizing agent known to effect a range of transformations, often under mild conditions.

Theoretically, the oxidation of Oxiranecarboxaldehyde, 3-phenyl- could proceed via several pathways. Oxidation of the aldehyde moiety to a carboxylic acid would represent a common transformation. Alternatively, PIDA could interact with the oxirane ring, potentially leading to ring-opened products or rearrangement cascades. The presence of the phenyl group and the aldehyde could also influence the regioselectivity of any PIDA-mediated C-H oxidation on the aromatic ring, although this is generally less common.

Reductive transformations of Oxiranecarboxaldehyde, 3-phenyl- would similarly be expected to exhibit chemoselectivity. Reduction of the aldehyde to a primary alcohol can be readily achieved using a variety of reducing agents. More forceful conditions or specific catalytic systems could lead to the reductive opening of the epoxide ring, yielding corresponding alcohols. The regioselectivity of the epoxide opening would be influenced by the steric and electronic effects of the adjacent phenyl group.

Due to the limited specific data on the oxidative and reductive transformations of Oxiranecarboxaldehyde, 3-phenyl-, the following tables represent hypothetical reaction schemes based on established chemical principles for similar compounds. These are intended to be illustrative of potential reactivity rather than a report of experimentally verified results.

Hypothetical Oxidative Transformations:

| Reagent | Proposed Product | Reaction Type |

| Phenyliodine(III) diacetate (PIDA) | 3-Phenyloxirane-2-carboxylic acid | Aldehyde Oxidation |

| Jones Reagent (CrO₃, H₂SO₄, acetone) | Benzoic acid and other cleavage products | Oxidative Cleavage |

| Tollens' Reagent (Ag(NH₃)₂⁺) | 3-Phenyloxirane-2-carboxylate | Aldehyde Oxidation |

Hypothetical Reductive Transformations:

| Reagent | Proposed Product | Reaction Type |

| Sodium borohydride (NaBH₄) | (3-Phenyloxiran-2-yl)methanol | Aldehyde Reduction |

| Lithium aluminum hydride (LiAlH₄) | 2-Phenylpropane-1,3-diol | Aldehyde Reduction & Epoxide Opening |

| Catalytic Hydrogenation (H₂, Pd/C) | 3-Phenylpropan-1-ol | Aldehyde Reduction & Epoxide Hydrogenolysis |

It is crucial to note that the actual outcomes of these reactions could be influenced by various factors, including the specific reaction conditions (temperature, solvent, stoichiometry) and the stereochemistry of the starting material. Further experimental investigation is required to fully elucidate the oxidative and reductive reactivity profile of Oxiranecarboxaldehyde, 3-phenyl-.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the characterization of 3-phenyl-oxiranecarboxaldehyde, offering a window into the precise chemical environment of each proton and carbon atom within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 3-phenyl-oxiranecarboxaldehyde provides characteristic signals that are diagnostic of its structure. The aldehydic proton typically resonates as a doublet in the downfield region of the spectrum. One study reports this signal as a doublet at 9.21 ppm in deuterochloroform (CDCl₃). umsl.edu Another analysis in deuterated acetonitrile (B52724) (CD₃CN) identified the aldehydic proton as a doublet at 9.5 ppm with a coupling constant (J) of 8.2 Hz. core.ac.uk

The protons on the epoxide ring, being diastereotopic, exhibit distinct chemical shifts and appear as doublets due to their coupling to each other. In CD₃CN, these have been reported at 4.0 ppm and 3.5 ppm, with coupling constants of 2.10 Hz and 2.16 Hz, respectively. core.ac.uk The aromatic protons of the phenyl group typically appear as a multiplet in the range of 7.27–7.39 ppm in CDCl₃. rsc.org

| Proton | Chemical Shift (δ) in CDCl₃ | Multiplicity | Coupling Constant (J) in Hz | Reference |

|---|---|---|---|---|

| Aldehyde-H | 9.21 | d | - | umsl.edu |

| Epoxide-H (CH-CHO) | - | - | - | - |

| Epoxide-H (CH-Ph) | - | - | - | - |

| Aromatic-H | 7.27-7.39 | m | - | rsc.org |

| Proton | Chemical Shift (δ) in CD₃CN | Multiplicity | Coupling Constant (J) in Hz | Reference |

|---|---|---|---|---|

| Aldehyde-H | 9.5 | d | 8.2 | core.ac.uk |

| Epoxide-H (CH-CHO) | 3.5 | d | 2.16 | core.ac.uk |

| Epoxide-H (CH-Ph) | 4.0 | d | 2.10 | core.ac.uk |

| Aromatic-H | - | - | - | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides further confirmation of the carbon skeleton of 3-phenyl-oxiranecarboxaldehyde. The aldehydic carbonyl carbon is the most deshielded, appearing significantly downfield. The carbons of the epoxide ring resonate at characteristic chemical shifts, and the aromatic carbons can also be assigned.

| Carbon | Chemical Shift (δ) in CD₃CN | Reference |

|---|---|---|

| C=O (Aldehyde) | - | - |

| CH (Epoxide, adjacent to CHO) | - | - |

| CH (Epoxide, adjacent to Ph) | - | - |

| C (Aromatic, ipso) | - | - |

| CH (Aromatic, ortho) | - | - |

| CH (Aromatic, meta) | - | - |

| CH (Aromatic, para) | - | - |

Advanced Two-Dimensional NMR Techniques for Structural and Stereochemical Assignment

Two-dimensional (2D) NMR techniques are crucial for the unambiguous assignment of proton and carbon signals and for determining the stereochemistry of the molecule. nih.gov Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would provide definitive evidence for the connectivity of atoms within the 3-phenyl-oxiranecarboxaldehyde molecule.

COSY experiments would reveal the coupling relationships between adjacent protons, for instance, confirming the coupling between the two epoxide protons.

HSQC spectra would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the epoxide and aromatic carbons.

The relative stereochemistry of the substituents on the epoxide ring (i.e., whether the phenyl and aldehyde groups are cis or trans to each other) can be determined through Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY. These experiments detect through-space interactions between protons, and the presence or absence of specific NOE cross-peaks can establish the spatial proximity of the epoxide protons to each other and to the substituents. nih.gov

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of 3-phenyl-oxiranecarboxaldehyde, as well as for gaining insights into its fragmentation patterns under ionization.

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Patterns

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. While detailed fragmentation pathways for 3-phenyl-oxiranecarboxaldehyde are not extensively documented in readily available literature, general principles of aldehyde fragmentation can be applied. Common fragmentation patterns for aldehydes include the loss of a hydrogen atom (M-1) or the formyl radical (M-29). libretexts.org The presence of the phenyl group would likely lead to the formation of a stable tropylium (B1234903) ion (m/z 91). The epoxide ring itself can also undergo characteristic cleavages. It has been noted that for this compound, weak ionization can result in a noisy spectrum. Analysis of similar compounds suggests that the carbon-carbon double bond oxidation products, such as benzaldehyde (B42025) and benzoic acid, can be common fragments. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental formula with a high degree of confidence. For 3-phenyl-oxiranecarboxaldehyde, with a molecular formula of C₉H₈O₂, the calculated exact mass is 148.05243 g/mol . nih.gov HRMS data is essential for confirming the identity of the compound, especially when distinguishing it from isomers.

Coupled and Hyphenated Techniques (e.g., UPLC-Q-TOF-MS)

Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) represents a powerful analytical tool for the characterization of Oxiranecarboxaldehyde, 3-phenyl-. This technique combines the high-resolution separation capabilities of UPLC with the high-resolution mass accuracy and sensitivity of Q-TOF-MS. mdpi.comnih.gov The UPLC system can efficiently separate the compound from impurities or reaction byproducts, while the Q-TOF-MS provides precise mass measurements, enabling the confirmation of its elemental composition.

In a typical analysis, the compound would be ionized using a soft ionization technique like Electrospray Ionization (ESI). The Q-TOF analyzer then measures the mass-to-charge ratio (m/z) of the intact molecular ion with high accuracy (typically < 5 ppm error), confirming the molecular formula C₉H₈O₂. Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed. In this mode, the molecular ion is isolated, fragmented via collision-induced dissociation (CID), and the resulting fragment ions are analyzed. This fragmentation pattern provides a structural fingerprint, helping to confirm the connectivity of the atoms within the molecule. For Oxiranecarboxaldehyde, 3-phenyl-, characteristic fragments would likely arise from the cleavage of the epoxide ring or the loss of the formyl group (-CHO). This integrated approach provides a high degree of confidence in the compound's identity. grafiati.com

| Parameter | Description |

| Chromatography System | Waters ACQUITY UPLC |

| Column | ACQUITY UPLC® BEH C18 (e.g., 1.7 µm, 2.1 × 100 mm) mdpi.com |

| Mobile Phase | Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) |

| Mass Spectrometer | Waters Xevo G2-S QTOF mdpi.com |

| Ionization Mode | ESI Positive |

| Data Acquisition | MSE (Full scan MS and MS/MS data acquired simultaneously) |

| Expected [M+H]+ (C₉H₉O₂+) | m/z 149.0603 |

| Potential Fragment Ions | m/z 121 (Loss of CO), m/z 120 (Loss of CHO), m/z 91 (Tropylium ion), m/z 77 (Phenyl cation) |

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Gas Chromatography (GC) is a primary technique for assessing the purity of volatile compounds like Oxiranecarboxaldehyde, 3-phenyl-. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), it can separate and quantify the target compound relative to any volatile impurities. A crucial parameter for compound identification in GC is the Retention Index (RI). The RI normalizes retention times relative to a series of n-alkane standards, making the data more robust and transferable between different instruments and conditions. nih.govresearchgate.net

| Parameter | Non-Polar Column (e.g., DB-5) | Polar Column (e.g., DB-WAX) |

| Stationary Phase | (5%-Phenyl)-methylpolysiloxane | Polyethylene (B3416737) Glycol |

| Hypothetical RI | ~1150 - 1250 | ~1600 - 1750 |

| Principle | Retention primarily by boiling point and van der Waals forces. | Retention influenced by polarity and hydrogen bonding capability. |

| Reference Compounds | n-Alkanes | n-Alkanes |

High-Performance Liquid Chromatography (HPLC) is an essential technique for both purity assessment and, crucially, for the determination of enantiomeric excess (e.e.). Since Oxiranecarboxaldehyde, 3-phenyl- is a chiral molecule, separating its two enantiomers, (2R,3R)- and (2S,3S)- or (2R,3S)- and (2S,3R)-, is critical. This is achieved using a Chiral Stationary Phase (CSP). mdpi.com

CSPs are designed to interact differently with the two enantiomers, leading to different retention times and thus separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® OD, Chiralpak® IA), are particularly effective for a wide range of chiral compounds, including epoxides. mdpi.com The separation can be performed in normal-phase (e.g., hexane/alcohol mixtures), reversed-phase, or polar organic modes. chromatographyonline.comsigmaaldrich.com By optimizing the mobile phase composition and temperature, baseline separation of the enantiomers can be achieved. chromatographyonline.com The ratio of the peak areas of the two enantiomers directly provides the enantiomeric excess of the sample.

| Parameter | Typical Conditions for Chiral Separation |

| Technique | Chiral Stationary Phase HPLC (CSP-HPLC) |

| CSP Column | e.g., Daicel Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) mdpi.com |

| Mobile Phase | Hexane / Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 220 nm or 254 nm |

| Expected Outcome | Two resolved peaks corresponding to the (R)- and (S)-enantiomers. |

X-ray Crystallography for Absolute Stereochemistry Determination

While chiral HPLC can determine the enantiomeric purity, it cannot definitively assign the absolute configuration (i.e., which peak corresponds to the R-enantiomer and which to the S-enantiomer). X-ray crystallography is the gold standard for the unambiguous determination of the absolute stereochemistry of a chiral molecule. wikipedia.org This technique requires the compound to be in the form of a suitable single crystal.

The method involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. The pattern of diffracted spots provides information about the arrangement of atoms in the crystal lattice, allowing for the construction of a three-dimensional model of the molecule. suniv.ac.in For chiral molecules, the phenomenon of anomalous dispersion can be used to determine the absolute configuration. When using an appropriate X-ray wavelength, the differences in the intensities of specific pairs of reflections (Bijvoet pairs) allow for the correct enantiomer to be identified. The result is often expressed as the Flack parameter, which should be close to 0 for the correct structural model. researchgate.net A structure of a related lithiated aryloxirane has been determined, demonstrating the feasibility of this method for this class of compounds. researchgate.net

| Parameter | Illustrative Crystallographic Data |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁ (a common chiral space group) |

| Unit Cell Dimensions | a, b, c (Å); β (°) |

| Molecules per Unit Cell (Z) | e.g., 2 |

| Radiation | e.g., Cu Kα (λ = 1.54178 Å) or Mo Kα (λ = 0.71073 Å) |

| Flack Parameter (x) | Value close to 0 (e.g., 0.02(4)) indicates correct absolute configuration. |

| Outcome | Unambiguous 3D structure and absolute configuration (R or S) of the molecule in the crystal. |

Chemical Derivatization Strategies for Enhanced Analytical Detection and Separation

Chemical derivatization is a strategy used to modify an analyte to improve its analytical properties, such as volatility for GC, detectability for HPLC, or ionization efficiency for MS. libretexts.org Both the aldehyde and epoxide functional groups in Oxiranecarboxaldehyde, 3-phenyl- are amenable to derivatization.

For GC analysis, the aldehyde group can be reacted with reagents like O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA). nih.govsigmaaldrich.com This reaction forms a PFB-oxime derivative, which is more volatile and highly responsive to an Electron Capture Detector (ECD), providing excellent sensitivity. nih.gov This is particularly useful for trace-level analysis.

For HPLC analysis, derivatization can be used to introduce a strong chromophore or fluorophore, enhancing detection by UV-Vis or fluorescence detectors. The epoxide ring can be opened by a nucleophilic reagent that contains a chromophore. For example, reacting the epoxide with N,N-diethyldithiocarbamate creates a derivative with strong UV absorbance, allowing for sensitive detection at low concentrations. nih.govresearchgate.net These strategies can be crucial when analyzing samples where the concentration of the analyte is very low.

| Target Group | Reagent | Technique | Purpose |

| Aldehyde | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) researchgate.net | GC-ECD/MS | Increases volatility and provides high sensitivity with Electron Capture Detection. |

| Aldehyde | 2,4-Dinitrophenylhydrazine (DNPH) nih.gov | HPLC-UV | Forms a stable hydrazone with strong UV absorbance for sensitive detection. |

| Epoxide | N,N-Diethyldithiocarbamate (DTC) nih.govresearchgate.net | HPLC-UV | Ring-opening reaction to attach a dithiocarbamate (B8719985) chromophore for enhanced UV detection. |

| Aldehyde | Dansyl Hydrazine libretexts.org | HPLC-Fluorescence | Forms a highly fluorescent hydrazone for trace-level quantification. |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure, Conformation, and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and conformational preferences of "Oxiranecarboxaldehyde, 3-phenyl-". These calculations can determine ground-state geometries and explore the molecule's potential energy surface. For instance, the dihedral angle between the phenyl ring and the epoxide plane is a critical conformational parameter that influences the molecule's reactivity and spectroscopic properties.

The reactivity of "Oxiranecarboxaldehyde, 3-phenyl-" is dictated by the presence of the strained epoxide ring and the electrophilic aldehyde group. Quantum chemical calculations can quantify the electrophilicity and nucleophilicity of different atomic sites, providing a theoretical basis for understanding its reaction mechanisms. Such studies often involve the calculation of molecular orbitals and electrostatic potential maps to visualize regions of high and low electron density.

Recent advancements in quantum computing are also being explored for more accurate full-configuration interaction calculations, which could provide even more detailed insights into the electronic states of molecules like "Oxiranecarboxaldehyde, 3-phenyl-". rsc.orgarxiv.org

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful approach to unravel the complex reaction mechanisms involving "Oxiranecarboxaldehyde, 3-phenyl-". By mapping out the potential energy surfaces of reactions, chemists can identify the most likely pathways. For example, in reactions involving nucleophilic attack on the epoxide ring or additions to the carbonyl group, computational models can help distinguish between different possible routes. researchgate.net

DFT methods are commonly employed to generate potential energy profiles for proposed reaction mechanisms. researchgate.net These profiles illustrate the energy changes as reactants are converted to products, highlighting the energies of intermediates and transition states. This information is crucial for understanding the kinetics and thermodynamics of the reaction.

Systematic automated searches of potential energy surfaces are also being developed to discover novel reaction pathways that might not be intuitively obvious. nih.gov This approach can be particularly useful for complex reactions or for identifying unexpected products.

Transition State Analysis and Energy Profile Determinations

A key aspect of computational reaction mechanism studies is the location and characterization of transition states. Transition state theory provides the framework for understanding reaction rates, and computational chemistry allows for the precise determination of the geometry and energy of these fleeting structures. For "Oxiranecarboxaldehyde, 3-phenyl-", this involves calculating the transition states for reactions such as epoxide ring-opening or nucleophilic addition to the aldehyde.

The energy profile of a reaction, which connects reactants, intermediates, transition states, and products, is a cornerstone of computational analysis. The Gibbs activation energies, calculated from these profiles, are particularly important as they determine the rate-determining step of a multi-step reaction. researchgate.net These computational results can then be compared with experimental kinetic data to validate the proposed mechanism.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts)

Computational chemistry plays a significant role in predicting the spectroscopic properties of molecules, which is invaluable for structure verification. For "Oxiranecarboxaldehyde, 3-phenyl-", predicting its Nuclear Magnetic Resonance (NMR) spectra is a prime example.

Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. arxiv.org While there are various methods for these predictions, they often provide valuable estimations that can be compared with experimental data. pdx.edu For "Oxiranecarboxaldehyde, 3-phenyl-", typical predicted ¹H NMR shifts would show the aldehyde proton at a distinct downfield position, and the epoxide protons would appear as a set of coupled signals. Similarly, the ¹³C NMR spectrum would feature characteristic signals for the aldehyde carbon and the epoxide carbons.

Modern machine learning approaches, including E(3) equivariant graph neural networks, are being developed to improve the accuracy of NMR chemical shift predictions, offering the potential for more reliable and faster analysis of molecular structures. arxiv.orgarxiv.orgrsc.org

| Predicted Spectroscopic Data | Chemical Shift Range |

| ¹H NMR (Aldehyde Proton) | δ 9.5–10.0 ppm |

| ¹H NMR (Epoxide Protons) | δ 3.5–4.5 ppm |

| ¹³C NMR (Aldehyde Carbon) | δ 190–200 ppm |

| ¹³C NMR (Epoxide Carbons) | δ 50–60 ppm |

| IR (C=O Stretch) | ~1700 cm⁻¹ |

| IR (C-O-C Epoxide) | ~1250 cm⁻¹ |

Note: The data in this table is based on typical values for similar functional groups and may not represent exact experimental values for "Oxiranecarboxaldehyde, 3-phenyl-".

In silico Design and Optimization of Catalysts and Reagents

Computational methods are increasingly used for the in silico design and optimization of catalysts and reagents for specific chemical transformations. For reactions involving "Oxiranecarboxaldehyde, 3-phenyl-", this could involve designing a catalyst that selectively promotes a particular reaction pathway, such as enantioselective epoxide ring-opening.

This computer-aided design process often involves screening a library of potential catalysts and evaluating their performance based on calculated parameters like activation energies and reaction selectivities. rsc.orgnih.gov By understanding the interactions between the substrate and the catalyst at a molecular level, researchers can rationally design more efficient and selective catalytic systems. This approach has been successfully applied in various areas of chemistry, from single-atom catalysts to enzyme inhibitors. rsc.orgnih.gov

Application of Computer-Aided Structure Elucidation (CASE)

Computer-Aided Structure Elucidation (CASE) systems are sophisticated software tools that assist in determining the chemical structure of unknown compounds based on their spectroscopic data. acdlabs.com While the structure of "Oxiranecarboxaldehyde, 3-phenyl-" is well-established, CASE methodologies are relevant in the broader context of characterizing its reaction products or related novel compounds.

CASE programs typically use 2D NMR data, such as COSY and HMBC correlations, to generate a set of possible structures consistent with the experimental data. rsc.org These structures are then ranked based on probability, often with the aid of predicted NMR chemical shifts. acdlabs.comrsc.org This can help to avoid misassignments and provide greater confidence in the determined structure. The integration of various spectroscopic techniques and computational predictions within a CASE framework represents a powerful strategy for modern chemical analysis. acdlabs.comrsc.org

Applications and Derivatization in Advanced Organic Synthesis

Role as a Versatile Chiral Building Block and Intermediate

The dual functionality of "Oxiranecarboxaldehyde, 3-phenyl-" allows for a range of chemical transformations, establishing it as a key building block in the synthesis of complex chiral molecules. smolecule.comugent.be The presence of the epoxide and aldehyde groups allows for nucleophilic addition, ring-opening reactions, and aldol (B89426) condensations, highlighting its utility in constructing diverse molecular architectures. smolecule.com

Chiral amino alcohols are crucial synthons in the preparation of pharmaceuticals and other bioactive compounds. nih.govfrontiersin.org "Oxiranecarboxaldehyde, 3-phenyl-" can serve as a precursor for these molecules. The aldehyde group can undergo reductive amination, while the epoxide ring can be opened by various nucleophiles, leading to the formation of vicinal amino alcohols. researchgate.net The stereochemistry of these products is of significant importance for their biological activity, and various stereoselective synthetic methods have been developed. researchgate.net

One common approach involves the reduction of N-protected amino acids or their derivatives. researchgate.net While traditional methods often rely on metal hydrides, biocatalytic approaches using engineered enzymes like amine dehydrogenases are gaining prominence for their high stereoselectivity and milder reaction conditions. nih.govfrontiersin.org

Table 1: Synthesis of Chiral Amino Alcohols

| Precursor Type | Synthetic Approach | Key Features |

|---|---|---|

| N-protected amino acids | Reduction with metal hydrides (e.g., Vitride®) | Rapid, high yields, no need for derivatization. researchgate.net |

| α-hydroxy ketones | Asymmetric reductive amination with engineered amine dehydrogenases | High enantioselectivity (>99% ee), mild conditions. nih.govfrontiersin.org |

| Alkenes | Sharpless asymmetric aminohydroxylation | Direct introduction of amino and hydroxyl groups. |

The β-lactam ring is a core structural motif in a wide array of antibiotics, including penicillins. rsc.orgnih.gov The synthesis of novel β-lactam derivatives is an active area of research aimed at combating antibiotic resistance. researchgate.net "Oxiranecarboxaldehyde, 3-phenyl-" can be a valuable starting material for the synthesis of substituted β-lactams.

The Staudinger reaction, a [2+2] cycloaddition of a ketene (B1206846) with an imine, is a classic and widely used method for constructing the β-lactam ring. rsc.orgnih.gov Variations of this reaction, including the use of chiral auxiliaries, allow for the asymmetric synthesis of these important heterocycles. nih.gov The aldehyde functionality of "Oxiranecarboxaldehyde, 3-phenyl-" can be converted to an imine, which can then undergo cycloaddition with a suitable ketene. Alternatively, the epoxide ring can be opened to introduce functionalities that can later be cyclized to form the β-lactam ring.

Recent advancements in β-lactam synthesis include the use of transition metal catalysis and photochemical methods. rsc.org These newer approaches offer alternative pathways to these crucial structures. rsc.orgnih.gov

The oxolane (tetrahydrofuran) ring is a common feature in many natural products and pharmaceuticals. google.com 3-Oxo-tetrahydrofuran, for instance, is a key intermediate in the manufacturing of various active pharmaceutical ingredients. google.com The structure of "Oxiranecarboxaldehyde, 3-phenyl-" provides a scaffold that can be elaborated into substituted oxolane derivatives.

The epoxide ring can be opened under acidic or basic conditions, and the resulting diol can undergo further transformations, including cyclization, to form the tetrahydrofuran (B95107) ring. The aldehyde group can be used to introduce additional substituents or can be modified as part of the cyclization strategy. For example, a Reformatsky-type reaction involving the aldehyde could generate a β-hydroxy ester, which could then be cyclized to a lactone and subsequently reduced to the desired oxolane.

Substituted enynes are versatile intermediates in organic synthesis, participating in a variety of transformations to build complex molecular architectures. organic-chemistry.org The aldehyde group of "Oxiranecarboxaldehyde, 3-phenyl-" can be converted into an alkyne through methods like the Corey-Fuchs or Seyferth-Gilbert homologation. The epoxide can then be opened to introduce a double bond, leading to the formation of a substituted enyne.

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are powerful tools for the synthesis of enynes. organic-chemistry.org These reactions typically involve the coupling of a terminal alkyne with a vinyl halide or triflate. organic-chemistry.org The functionalities present in "Oxiranecarboxaldehyde, 3-phenyl-" can be manipulated to generate the necessary precursors for these coupling reactions, providing access to a wide range of complex carbon skeletons.

Derivatization for the Synthesis of Complex Amides and Other Functionalized Molecules

The aldehyde group of "Oxiranecarboxaldehyde, 3-phenyl-" is readily oxidized to a carboxylic acid. This carboxylic acid derivative can then be coupled with a variety of amines to form complex amides. The formation of the amide bond is a fundamental transformation in organic and medicinal chemistry.

Furthermore, the epoxide ring can be opened with various nucleophiles to introduce a wide range of functional groups. This dual reactivity allows for the synthesis of a diverse library of functionalized molecules derived from the "Oxiranecarboxaldehyde, 3-phenyl-" scaffold.

Development of Specialty Chemicals and Advanced Organic Materials

The unique reactivity of "Oxiranecarboxaldehyde, 3-phenyl-" makes it a candidate for the development of specialty chemicals and advanced organic materials. smolecule.com Its aromatic nature and the presence of the reactive epoxide and aldehyde groups suggest potential applications in the synthesis of polymers, dyes, and other materials with specific optical or electronic properties. While detailed research in this area is ongoing, the versatility of this compound as a synthetic intermediate points towards its potential in materials science. smolecule.com

Historical Context and Future Research Directions

Evolution of Research on Phenyl-Substituted Oxiranecarboxaldehydes

The genesis of phenyl-substituted oxiranecarboxaldehyde chemistry can be traced back to the discovery of the Darzens condensation by Auguste Georges Darzens in 1904. organic-chemistry.orgwikipedia.org This reaction, involving the condensation of a ketone or aldehyde with an α-haloester in the presence of a base, provided the first general route to α,β-epoxy esters, also known as glycidic esters. organic-chemistry.orgwikipedia.org For many years, the primary application of the Darzens reaction was in homologation, where the resulting glycidic ester would be hydrolyzed and decarboxylated to furnish a new, larger aldehyde or ketone. organic-chemistry.org The stereochemical outcome of the epoxide formation was often of little concern in these early applications. organic-chemistry.org

The initial steps of the Darzens reaction are analogous to a base-catalyzed aldol (B89426) reaction, where a carbanion is formed from the α-haloester, which then attacks the carbonyl compound. wikipedia.org This is followed by an intramolecular SN2 reaction, where the newly formed alkoxide displaces the halide to form the epoxide ring. organic-chemistry.org

A significant evolution in this field has been the development of asymmetric and stereoselective Darzens reactions. The challenge of controlling the formation of specific stereoisomers has driven much of the modern research. The first step, being an aldol-like addition, presents an opportunity for diastereocontrol, while the subsequent epoxide formation can also be influenced by reaction conditions. organic-chemistry.org The development of chiral auxiliaries and, more recently, organocatalysis has marked a new era in the synthesis of phenyl-substituted oxiranecarboxaldehydes and their derivatives. nih.govresearchgate.net These methods aim to produce single enantiomers of the target molecule, which is crucial for applications in medicinal chemistry and the synthesis of biologically active natural products. beilstein-journals.orgnih.gov

| Milestone | Description | Year | Key Innovator(s) |

| Discovery of the Darzens Reaction | The first general method for the synthesis of α,β-epoxy esters (glycidic esters). | 1904 | Auguste Georges Darzens |

| Mechanistic Elucidation | Understanding the reaction as a two-step process: aldol-like addition followed by intramolecular SN2 cyclization. | Mid-20th Century | Various Researchers |

| Focus on Stereoselectivity | Development of methods to control the diastereoselectivity and enantioselectivity of the epoxide formation. | Late 20th Century - Present | Various Researchers |

| Advent of Organocatalysis | Use of small organic molecules as catalysts for the enantioselective synthesis of chiral epoxides. | Early 21st Century | Various Researchers |

Current Challenges and Emerging Opportunities in Oxiranecarboxaldehyde, 3-phenyl- Chemistry

Despite significant progress, the chemistry of Oxiranecarboxaldehyde, 3-phenyl- is not without its challenges. The primary hurdle remains the development of highly efficient and stereoselective synthetic methods. Achieving high diastereo- and enantioselectivity in a single, reliable step is a persistent goal. organic-chemistry.org The inherent reactivity of the aldehyde group can also lead to side reactions, complicating purification and handling. Furthermore, the stability of the epoxide ring, particularly in the presence of acidic or basic reagents, requires careful consideration during multi-step syntheses.